2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol
Description
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol is a synthetic intermediate critical in the production of Bilastine, a second-generation non-sedating antihistamine used to treat allergic conditions . The compound features a phenyl ethanol backbone substituted with a tert-butyl group linked to a 4,4-dimethyl-5H-oxazol-2-yl moiety. This oxazole ring contributes to its pharmacological activity by enhancing receptor binding selectivity toward histamine H1 receptors . The ethanol group facilitates further derivatization, such as tosylation, to form intermediates like 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethyl-4-Methylbenzenesulfonate (CAS 202189-76-2), a key precursor in Bilastine synthesis .
Properties
IUPAC Name |
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2)11-19-14(17-15)16(3,4)13-7-5-12(6-8-13)9-10-18/h5-8,18H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZPZWCCWIEQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C(C)(C)C2=CC=C(C=C2)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153016 | |
| Record name | 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361382-26-5 | |
| Record name | 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361382-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol typically involves the reaction of 4,4-Dimethyl-5H-oxazole with 1-methyl-1-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as purification and quality control to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Key intermediate in the production of Bilastine, an antihistamine used for treating allergic conditions.
Industry: Utilized in the manufacture of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol involves its interaction with specific molecular targets and pathways. In the case of Bilastine synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific application and the final product derived from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s role and properties, it is compared to structurally and functionally related intermediates and active pharmaceutical ingredients (APIs).
Structural and Functional Analogues
*Calculated based on structural analysis; †Estimated from analogous derivatives.
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound increases hydrophilicity compared to its tosylate derivative, which is more lipophilic (logP ~3.5 vs. ~4.2) .
Industrial and Regulatory Status
- The compound’s tosylate derivative (CAS 202189-76-2) is manufactured under ISO/GMP standards by Vasista Group, highlighting its regulatory compliance and scalability .
- Unlike older antihistamine intermediates (e.g., Cetirizine precursors), this compound’s optimized structure minimizes central nervous system penetration, reducing sedation risks .
Biological Activity
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol, with the molecular formula C16H23NO2, is a compound known primarily for its role as an intermediate in the synthesis of various pharmaceutical agents, including Bilastine, a non-sedating antihistamine used to treat allergic rhinitis and chronic urticaria. This article delves into its biological activity, synthesis, and potential applications.
The biological activity of this compound is largely attributed to its structural characteristics which facilitate interactions with biological targets. It acts as a precursor in the synthesis of Bilastine, which functions by antagonizing H1 histamine receptors and inhibiting the release of histamines responsible for allergic symptoms.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antihistaminic Activity : As a precursor for Bilastine, it contributes to antihistaminic effects.
- Cytotoxic Effects : Certain derivatives show promising cytotoxic activity against cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against breast (MCF-7) and lung (A549) cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity : A study reported that derivatives with similar structures exhibited significant antitumor activity with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells. The mechanism involved apoptosis induction through p53 pathway activation .
- Selectivity Against Carbonic Anhydrases : Research involving structural analogs showed selective inhibition of carbonic anhydrases (hCA IX and hCA II), which are implicated in cancer progression. Compounds displayed K_i values as low as 89 pM against hCA IX .
- Comparative Studies : In comparative analyses with established drugs like doxorubicin, some derivatives showed enhanced biological activity indicating potential for further development into therapeutics .
Data Table: Biological Activity Summary
| Compound Name | Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.12 - 2.78 | Apoptosis via p53 |
| Similar Derivative | hCA IX | 0.089 | Enzyme inhibition |
| Bilastine (active form) | H1 Receptor | <0.5 | Antihistaminic |
Synthetic Routes
The synthesis of this compound typically involves:
- Reagents : The reaction often employs 4,4-Dimethyl-5H-oxazole and 1-methyl-1-phenylethanol.
- Conditions : Controlled temperature and pressure are crucial for optimizing yield and purity.
Industrial Relevance
In industrial settings, this compound serves as a key intermediate in the production of Bilastine and other pharmaceutical agents. The large-scale synthesis involves rigorous quality control measures to ensure compliance with pharmaceutical standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
